molecular formula C12H19N3 B13871611 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine

1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine

Katalognummer: B13871611
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: CMUJYCZVTCSEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a dihydroindole ring, which imparts distinct chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine typically involves the reaction of indole derivatives with dimethylaminoethyl halides under controlled conditions. One common method includes the use of sodium dimethylaminoethanol and SO3 or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various biological molecules, leading to changes in cellular processes. For instance, it may disrupt bacterial cell membranes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is unique due to its specific indole structure combined with the dimethylaminoethyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-[2-(dimethylamino)ethyl]-2,3-dihydroindol-5-amine

InChI

InChI=1S/C12H19N3/c1-14(2)7-8-15-6-5-10-9-11(13)3-4-12(10)15/h3-4,9H,5-8,13H2,1-2H3

InChI-Schlüssel

CMUJYCZVTCSEPM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1CCC2=C1C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.